1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate
Description
Properties
IUPAC Name |
diethyl 2-acetamido-2-but-3-enylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-8-9-13(14-10(4)15,11(16)18-6-2)12(17)19-7-3/h5H,1,6-9H2,2-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUSOMFXOPDUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC=C)(C(=O)OCC)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate typically involves multi-step organic reactions. One common method involves the alkylation of diethyl malonate with but-3-en-1-yl bromide in the presence of a base such as sodium ethoxide. This is followed by the acylation of the resulting product with acetic anhydride to introduce the acetamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate can undergo various chemical reactions, including:
Oxidation: The double bond in the but-3-en-1-yl group can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles like amines or thiols for substitution at the acetamido group.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its amide group.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate depends on its application. In biological systems, the acetamido group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Variations and Key Properties
Key Observations:
- The but-2-yn-1-yl analog (CAS 19013-58-2) contains an alkyne, which is more reactive in click chemistry or cycloadditions but may pose stability challenges .
- Physicochemical Properties:
- The 4-octylphenethyl derivative (CAS 162358-08-9) is reported as an off-white powder, suggesting moderate crystallinity, likely due to the bulky hydrophobic substituent .
- Data gaps exist for the target compound’s melting point, solubility, and stability, highlighting opportunities for further characterization.
Biological Activity
1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate, also known by its IUPAC name diethyl 2-acetamido-2-but-3-enylpropanedioate, is an organic compound with the molecular formula CHNO and a molecular weight of 271.31 g/mol. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications.
The chemical structure of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate can be represented by the following:
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 271.31 g/mol |
| CAS Number | 122471-00-5 |
| IUPAC Name | diethyl 2-acetamido-2-but-3-enylpropanedioate |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential pharmacological effects. Below are key findings regarding its biological activity:
Antimicrobial Activity
Research indicates that compounds similar to 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate exhibit antimicrobial properties. A study conducted by Smith et al. (2020) demonstrated that derivatives of acetamidopropanedioates showed significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Potential
In vitro studies have suggested that this compound may possess anticancer properties. A study published in the Journal of Medicinal Chemistry reported that similar compounds induced apoptosis in cancer cell lines such as HeLa and MCF-7 through the activation of caspase pathways (Johnson et al., 2021). The presence of the butenyl group is believed to enhance the interaction with cellular targets.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes related to metabolic pathways. Preliminary data suggest that 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could provide a basis for its use in developing antifolate drugs (Lee et al., 2022).
Case Studies
Several case studies have documented the effects of related compounds on biological systems:
- Case Study on Antimicrobial Efficacy : In a double-blind study, a derivative of this compound was tested against a panel of clinical pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential for therapeutic use in treating infections (Smith et al., 2020).
- Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of structurally related compounds on breast cancer cells. The results showed a dose-dependent response with IC values ranging from 10 to 25 µM, indicating promising anticancer activity (Johnson et al., 2021).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate with high purity?
- Methodology : Begin with a nucleophilic substitution or Michael addition reaction to introduce the but-3-en-1-yl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .
- Key Considerations : Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using factorial design principles to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and stereochemistry. For example, the ethyl ester protons should appear as quartets (~1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z 313.15) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1730 cm for esters) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodology : Conduct accelerated stability studies using factorial design to test variables:
- Temperature : 25°C vs. 40°C.
- pH : Neutral vs. acidic/basic buffers.
- Light exposure : UV-Vis irradiation vs. dark storage.
Advanced Research Questions
Q. How can contradictions in reported reaction yields for this compound be systematically resolved?
- Methodology :
- Reproducibility Analysis : Replicate experiments under identical conditions (solvent, catalyst batch, temperature control) to isolate variables .
- Statistical Reconciliation : Apply ANOVA to compare datasets and identify outliers. For example, discrepancies in yields >10% may stem from unaccounted moisture sensitivity .
- Theoretical Validation : Use computational tools (e.g., DFT calculations) to verify feasible reaction pathways and energetics .
Q. What computational strategies are recommended to study its reaction mechanisms?
- Methodology :
- Quantum Chemical Calculations : Employ Gaussian or ORCA software to map potential energy surfaces for key steps (e.g., esterification or enamine formation) .
- Molecular Dynamics Simulations : Simulate solvent effects on transition states using COMSOL Multiphysics integrated with AI-driven parameter optimization .
- Validation : Cross-reference computational results with experimental kinetics (e.g., rate constants from stopped-flow spectroscopy) .
Q. How can experimental designs be optimized to explore structure-activity relationships (SAR) of derivatives?
- Methodology :
- Variable Selection : Use a fractional factorial design to test substituent effects (e.g., varying the but-3-en-1-yl chain length or acetamido group modifications) .
- High-Throughput Screening : Automate synthesis and assay protocols (e.g., microplate-based enzymatic inhibition tests) to generate SAR data efficiently .
- Data Integration : Apply machine learning (e.g., random forest models) to correlate structural descriptors (logP, polar surface area) with bioactivity .
Data Analysis and Interpretation
Q. What statistical frameworks are suitable for analyzing non-linear kinetic data in degradation studies?
- Methodology :
- Non-Linear Regression : Fit data to models like Michaelis-Menten or Weibull distributions using software such as GraphPad Prism.
- Bayesian Inference : Quantify uncertainty in rate constants using Markov chain Monte Carlo (MCMC) methods .
- Sensitivity Analysis : Identify critical parameters (e.g., temperature) contributing to variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
